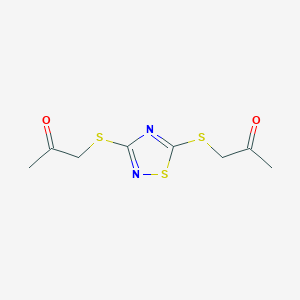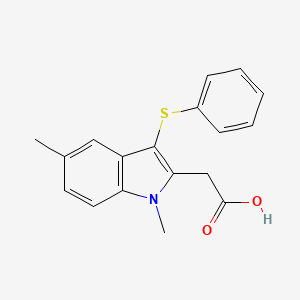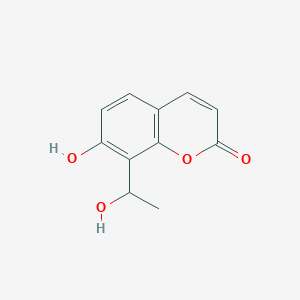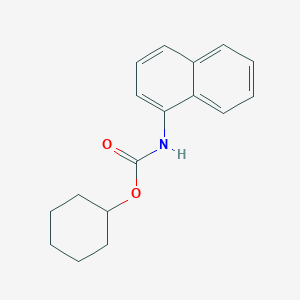![molecular formula C19H19ClN4O6 B14949619 (3Z)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide](/img/structure/B14949619.png)
(3Z)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Z)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]-N-(2,5-DIMETHOXYPHENYL)BUTANAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a chlorinated nitrobenzoyl group, a hydrazono linkage, and a dimethoxyphenyl group, making it an interesting subject for chemical research and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]-N-(2,5-DIMETHOXYPHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the chlorinated nitrobenzoyl precursor. This precursor is then reacted with hydrazine derivatives under controlled conditions to form the hydrazono linkage. The final step involves coupling this intermediate with a dimethoxyphenyl butanamide derivative. The reaction conditions often include the use of organic solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency.
化学反应分析
Types of Reactions
3-[(Z)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]-N-(2,5-DIMETHOXYPHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
3-[(Z)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]-N-(2,5-DIMETHOXYPHENYL)BUTANAMIDE has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action of 3-[(Z)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]-N-(2,5-DIMETHOXYPHENYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzoyl group may participate in redox reactions, while the hydrazono linkage can form stable complexes with metal ions or other biomolecules. These interactions can modulate biological pathways and result in various physiological effects.
相似化合物的比较
Similar Compounds
- 3-[(3-Chloro-4-nitrobenzoyl)hydrazono]-N-(2,5-dimethoxyphenyl)butanamide
- (3Z)-N-[(2S)-2-Butanyl]-3-[(3-chloro-4-nitrobenzoyl)hydrazono]butanamide
Uniqueness
3-[(Z)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]-N-(2,5-DIMETHOXYPHENYL)BUTANAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C19H19ClN4O6 |
|---|---|
分子量 |
434.8 g/mol |
IUPAC 名称 |
3-chloro-N-[(Z)-[4-(2,5-dimethoxyanilino)-4-oxobutan-2-ylidene]amino]-4-nitrobenzamide |
InChI |
InChI=1S/C19H19ClN4O6/c1-11(8-18(25)21-15-10-13(29-2)5-7-17(15)30-3)22-23-19(26)12-4-6-16(24(27)28)14(20)9-12/h4-7,9-10H,8H2,1-3H3,(H,21,25)(H,23,26)/b22-11- |
InChI 键 |
ASAIKYPXMTZGEK-JJFYIABZSA-N |
手性 SMILES |
C/C(=N/NC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl)/CC(=O)NC2=C(C=CC(=C2)OC)OC |
规范 SMILES |
CC(=NNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl)CC(=O)NC2=C(C=CC(=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[5-(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14949546.png)

![N-benzyl-3-[3-(benzylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxamide](/img/structure/B14949558.png)
![Butane-1,4-diyl bis[2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate]](/img/structure/B14949559.png)
![4-chloro-N'-[(1E)-2-oxo-2-phenylethylidene]benzohydrazide](/img/structure/B14949569.png)
![2,6-dibromo-4-[(E)-{2-[4-(methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B14949574.png)
![2-[(2E)-2-{4-[bis(2-methylpropyl)amino]-3-nitrobenzylidene}hydrazinyl]-N,N-diethyl-5-nitrobenzenesulfonamide](/img/structure/B14949590.png)


![N-({N'-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B14949606.png)
![5,5'-[benzene-1,3-diylbis(oxy)]bis[2-(3-acetylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B14949608.png)
![(5E)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B14949611.png)


